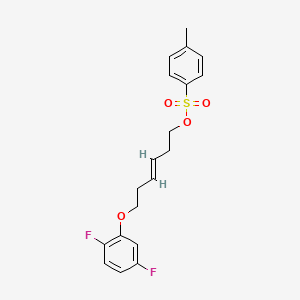
(E)-6-(2,5-Difluorophenoxy)hex-3-enyl 4-methylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-6-(2,5-Difluorophenoxy)hex-3-enyl 4-methylbenzenesulfonate is a synthetic organic compound characterized by the presence of difluorophenoxy and methylbenzenesulfonate groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-6-(2,5-Difluorophenoxy)hex-3-enyl 4-methylbenzenesulfonate typically involves the reaction of (E)-6-(2,5-Difluorophenoxy)hex-3-en-1-ol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(E)-6-(2,5-Difluorophenoxy)hex-3-enyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The sulfonate group can be replaced by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The double bond in the hex-3-enyl chain can be reduced to form the corresponding alkane.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of amine or thiol derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alkane.
Aplicaciones Científicas De Investigación
(E)-6-(2,5-Difluorophenoxy)hex-3-enyl 4-methylbenzenesulfonate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mecanismo De Acción
The mechanism of action of (E)-6-(2,5-Difluorophenoxy)hex-3-enyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The difluorophenoxy group can interact with hydrophobic pockets in proteins, while the sulfonate group can form ionic interactions with positively charged residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(E)-3-(2,6-Difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one: A fluorinated chalcone with similar structural features.
(E)-6-(2,5-Difluorophenoxy)hex-3-en-1-ol: A precursor in the synthesis of the target compound.
Uniqueness
(E)-6-(2,5-Difluorophenoxy)hex-3-enyl 4-methylbenzenesulfonate is unique due to the combination of difluorophenoxy and sulfonate groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C19H20F2O4S |
|---|---|
Peso molecular |
382.4 g/mol |
Nombre IUPAC |
[(E)-6-(2,5-difluorophenoxy)hex-3-enyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C19H20F2O4S/c1-15-6-9-17(10-7-15)26(22,23)25-13-5-3-2-4-12-24-19-14-16(20)8-11-18(19)21/h2-3,6-11,14H,4-5,12-13H2,1H3/b3-2+ |
Clave InChI |
SNWDWRYIKKJHSE-NSCUHMNNSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)S(=O)(=O)OCC/C=C/CCOC2=C(C=CC(=C2)F)F |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)OCCC=CCCOC2=C(C=CC(=C2)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


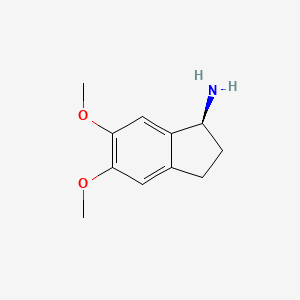
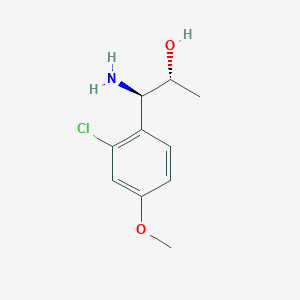
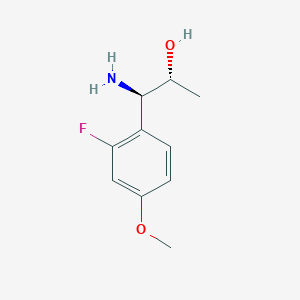
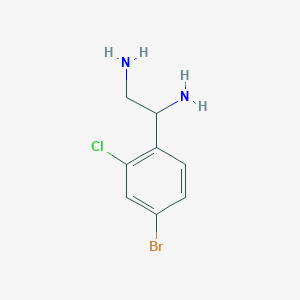
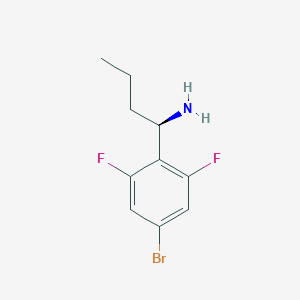
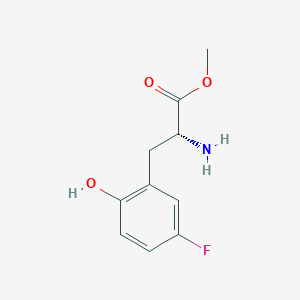
![Ethyl 6-bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B13052104.png)
![8-methoxy-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13052111.png)
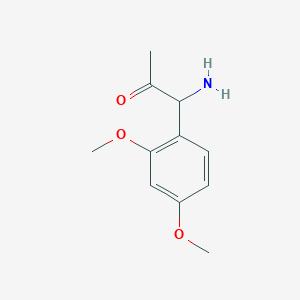
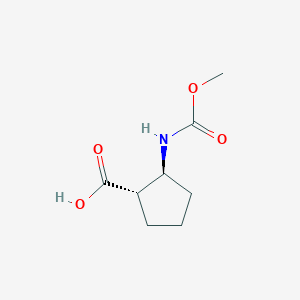
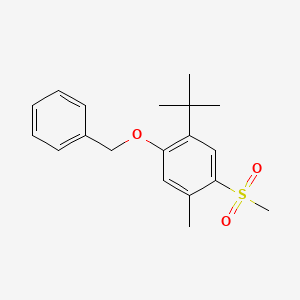
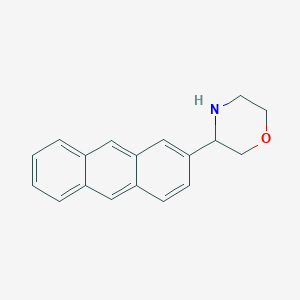
![Methyl 7-methyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-1-carboxylate](/img/structure/B13052153.png)
![(1R)-1-[3-(Trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B13052155.png)
